

In-depth Technical Guide: 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,1,3,3,3-Hexafluoroisopropyl acrylate

Cat. No.: B1294341

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA) is a fluorinated acrylic monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and particularly in the biomedical and pharmaceutical sectors. Its unique molecular structure, characterized by the presence of two trifluoromethyl groups, imparts exceptional properties to the resulting polymers, such as high hydrophobicity, chemical resistance, and thermal stability. These characteristics make poly(HFIPA) and its copolymers highly valuable for a range of advanced applications, including the development of novel drug delivery systems, medical devices, and functional coatings.

This technical guide provides a comprehensive overview of **1,1,1,3,3,3-Hexafluoroisopropyl acrylate**, focusing on its molecular properties, synthesis, polymerization, and its burgeoning role in drug development. Detailed experimental protocols and data are presented to assist researchers in harnessing the potential of this versatile monomer.

Molecular Properties and Characterization

The molecular formula for **1,1,1,3,3,3-Hexafluoroisopropyl acrylate** is $C_6H_4F_6O_2$.^[1] Its structure combines a reactive acrylate group with a bulky, highly fluorinated hexafluoroisopropyl ester group. This unique combination is the source of its desirable properties.

Table 1: Physicochemical Properties of **1,1,1,3,3-Hexafluoroisopropyl Acrylate**

Property	Value	Reference
Molecular Weight	222.09 g/mol	[2][3][4]
CAS Number	2160-89-6	[2][3]
Appearance	Clear, colorless liquid	
Density	1.33 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.319 (lit.)	[2]
Boiling Point	42°C/140mmHg (lit.)	
Flash Point	10 °C (closed cup)	[2]
Vapor Pressure	1.22 psi (20 °C)	[2]

Synthesis of **1,1,1,3,3-Hexafluoroisopropyl Acrylate**

The most common laboratory-scale synthesis of HFIPA involves the esterification of 1,1,1,3,3-hexafluoroisopropanol with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of HFIPA

Materials:

- 1,1,1,3,3-Hexafluoroisopropanol
- Acryloyl chloride
- Triethylamine (or a similar non-nucleophilic base)
- Anhydrous dichloromethane (or another suitable aprotic solvent)
- Anhydrous magnesium sulfate

- Inhibitor (e.g., 4-methoxyphenol, MEHQ)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1,1,3,3,3-hexafluoroisopropanol and triethylamine in anhydrous dichloromethane.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add acryloyl chloride dropwise from the dropping funnel to the stirred solution under a nitrogen atmosphere.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and add a polymerization inhibitor.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **1,1,1,3,3,3-Hexafluoroisopropyl acrylate**.

Polymerization of **1,1,1,3,3,3-Hexafluoroisopropyl Acrylate**

HFIPA can be polymerized through various methods, with controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being particularly effective for synthesizing well-defined polymers with controlled molecular weights and low dispersity.

Experimental Protocol: RAFT Polymerization of HFIPA

Materials:

- **1,1,1,3,3,3-Hexafluoroisopropyl acrylate** (HFIPA), freshly passed through a column of basic alumina to remove inhibitor
- A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPDT)
- A suitable radical initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)
- An appropriate solvent (e.g., benzene, 1,4-dioxane)

Procedure:

- In a Schlenk flask, dissolve HFIPA, the RAFT agent, and the initiator in the chosen solvent.
- Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
- Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).
- Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion (gravimetrically) and molecular weight evolution (via size-exclusion chromatography, SEC).
- Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
- Purify the resulting polymer by dissolving it in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitating it in a non-solvent (e.g., hexane).

- Dry the purified polymer under vacuum to a constant weight.

Experimental Protocol: ATRP of HFIPA

Materials:

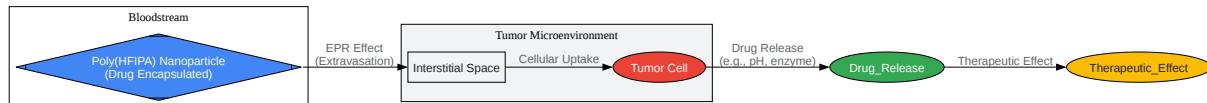
- HFIPA, freshly purified
- A suitable initiator (e.g., ethyl α -bromoisobutyrate)
- A transition metal catalyst (e.g., copper(I) bromide, CuBr)
- A ligand (e.g., N,N,N',N'',N'''-pentamethyldiethylenetriamine, PMDETA)
- A suitable solvent (e.g., anisole)

Procedure:

- To a dry Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar. Seal the flask and deoxygenate it.
- In a separate flask, prepare a solution of HFIPA, the initiator, the ligand, and the solvent. Deoxygenate this solution by bubbling with nitrogen or through freeze-pump-thaw cycles.
- Transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst under a positive pressure of nitrogen.
- Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature.
- Monitor the polymerization by taking samples at regular intervals for analysis of monomer conversion (by ^1H NMR or GC) and polymer molecular weight and dispersity (by SEC).
- To terminate the reaction, cool the flask and expose the contents to air.
- Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
- Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Applications in Drug Development

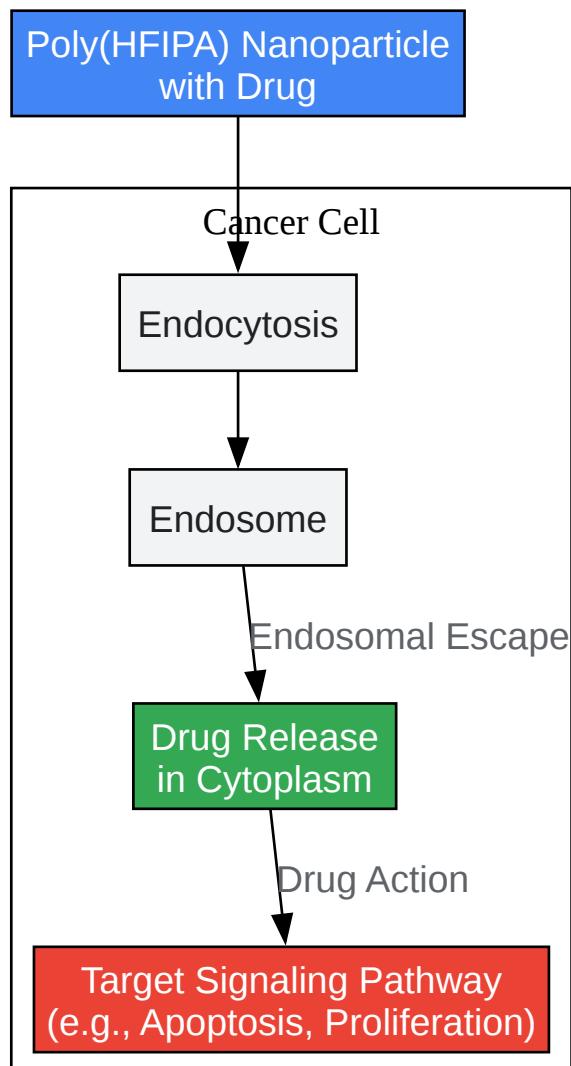
The unique properties of polymers derived from HFIPA make them highly attractive for applications in drug development, particularly in the design of advanced drug delivery systems.


Table 2: Key Attributes of Poly(HFIPA) in Drug Delivery

Attribute	Implication in Drug Delivery
High Hydrophobicity	Efficient encapsulation of hydrophobic drugs.
Chemical Inertness	Enhanced stability of the polymer carrier and protection of the encapsulated drug from degradation.
Low Surface Energy	Can reduce protein adsorption (biofouling), potentially leading to longer circulation times <i>in vivo</i> .
Biocompatibility	Acrylate-based polymers generally exhibit good biocompatibility.

Nanoparticles for Targeted Cancer Therapy

Polymers containing HFIPA can be formulated into nanoparticles that serve as carriers for anticancer drugs. The hydrophobic core of these nanoparticles can encapsulate poorly water-soluble chemotherapeutic agents, improving their bioavailability and protecting them from premature degradation. The surface of these nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve specific delivery to tumor cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.


The enhanced permeability and retention (EPR) effect is a key mechanism through which these nanoparticles accumulate in tumor tissues. The leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles of a certain size range to extravasate from the bloodstream and be retained in the tumor microenvironment.

[Click to download full resolution via product page](#)

Caption: Targeted drug delivery to tumor cells using Poly(HFIPA) nanoparticles.

Interaction with Cellular Pathways

While specific signaling pathways directly modulated by poly(HFIPA) are still an active area of research, the delivery of encapsulated drugs can influence numerous cellular processes. For instance, the delivery of a chemotherapeutic agent like paclitaxel would interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The fluorinated nature of the polymer may also influence interactions with cell membranes, potentially facilitating cellular uptake.

[Click to download full resolution via product page](#)

Caption: Cellular uptake and mechanism of action of drug-loaded Poly(HFIPA) nanoparticles.

Conclusion

1,1,1,3,3-Hexafluoroisopropyl acrylate is a monomer with significant potential, particularly in the development of advanced materials for biomedical and pharmaceutical applications. Its unique fluorine-rich structure provides a pathway to polymers with desirable properties for creating sophisticated drug delivery vehicles. The ability to control the polymerization of HFIPA through techniques like RAFT and ATRP allows for the precise engineering of macromolecules tailored to specific therapeutic needs. As research in this area continues, it is anticipated that

poly(HFIPA)-based systems will play an increasingly important role in the future of medicine, offering innovative solutions to challenges in drug targeting and delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Polymeric Nanoparticles for Cancer Therapy and Bioimaging [ouci.dntb.gov.ua]
- 4. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294341#1-1-1-3-3-3-hexafluoroisopropyl-acrylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com